molecular formula C13H21NO4S B1676035 3-methoxy-4-(5-methylsulfonylpentoxy)aniline CAS No. 106271-06-1

3-methoxy-4-(5-methylsulfonylpentoxy)aniline

Cat. No.: B1676035
CAS No.: 106271-06-1
M. Wt: 287.38 g/mol
InChI Key: BBQNVRCHDIRPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- involves the reaction of m-Anisidine with 4-((5-(methylsulfonyl)pentyl)oxy)- under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- are not widely documented. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products is not publicly available .

Scientific Research Applications

m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: A similar compound with a different functional group.

    m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)-: The compound itself, used for comparison.

Uniqueness

m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- is unique due to its specific functional groups and bioactive properties. Its uniqueness lies in its ability to undergo various chemical reactions and its applications in scientific research .

Properties

CAS No.

106271-06-1

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

3-methoxy-4-(5-methylsulfonylpentoxy)aniline

InChI

InChI=1S/C13H21NO4S/c1-17-13-10-11(14)6-7-12(13)18-8-4-3-5-9-19(2,15)16/h6-7,10H,3-5,8-9,14H2,1-2H3

InChI Key

BBQNVRCHDIRPNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCS(=O)(=O)C

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCS(=O)(=O)C

Appearance

Solid powder

106271-06-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-4-(5-methylsulfonylpentoxy)aniline
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Reactant of Route 6
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